molecular formula C19H19N3O2S B10979249 2-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B10979249
M. Wt: 353.4 g/mol
InChI Key: LWLSPCBBDVWOGD-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and a pyrrolidinecarboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-1-pyrrolidinecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl group and pyrrolidinecarboxamide moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl-2-propenenitrile
  • Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives

Uniqueness

2-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-24-14-10-8-13(9-11-14)20-19(23)22-12-4-6-16(22)18-21-15-5-2-3-7-17(15)25-18/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,20,23)

InChI Key

LWLSPCBBDVWOGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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